molecular formula C21H29N7O2 B10952073 N-[1-ethyl-3-(propan-2-ylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-ethyl-3-(propan-2-ylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10952073
M. Wt: 411.5 g/mol
InChI Key: PZIXKQWFXSXIKJ-UHFFFAOYSA-N
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Description

N-{1-ETHYL-3-[(ISOPROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of N-{1-ETHYL-3-[(ISOPROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazole and pyridine rings, followed by the introduction of the isopropylamino and carboxamide groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-{1-ETHYL-3-[(ISOPROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{1-ETHYL-3-[(ISOPROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-ETHYL-3-[(ISOPROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

N-{1-ETHYL-3-[(ISOPROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring may also exhibit comparable properties.

    Carboxamide derivatives: These compounds contain the carboxamide functional group and can have related chemical and biological characteristics

Properties

Molecular Formula

C21H29N7O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-[1-ethyl-3-(propan-2-ylcarbamoyl)pyrazol-4-yl]-3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H29N7O2/c1-8-27-10-16(18(26-27)21(30)22-11(2)3)24-20(29)15-9-13(6)23-19-17(15)14(7)25-28(19)12(4)5/h9-12H,8H2,1-7H3,(H,22,30)(H,24,29)

InChI Key

PZIXKQWFXSXIKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(C)C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C(C)C)C

Origin of Product

United States

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